molecular formula C14H20N2O3 B3060530 Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- CAS No. 49808-90-4

Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy-

Cat. No.: B3060530
CAS No.: 49808-90-4
M. Wt: 264.32 g/mol
InChI Key: REXYZBPHGWETIR-UHFFFAOYSA-N
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Description

Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- is a complex organic compound that features a morpholine ring, an acetamide group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- typically involves the reaction of 2-phenoxyacetamide with 2-(4-morpholinyl)ethylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- has several applications in scientific research:

Mechanism of Action

The mechanism by which Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy- apart is the presence of both the morpholine ring and the phenoxy group, which confer

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-14(12-19-13-4-2-1-3-5-13)15-6-7-16-8-10-18-11-9-16/h1-5H,6-12H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXYZBPHGWETIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198085
Record name Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49808-90-4
Record name Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049808904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2-(4-morpholinyl)ethyl)-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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